

Application Notes: Nanoscale Tattooing of Live Cells

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Compound of Interest

Compound Name: *Tattoo C*

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Introduction

The ability to interface electronics with living cells holds immense potential for advancing biomedical research, diagnostics, and therapeutics. A significant challenge has been the development of methods to attach electronic components to the soft, dynamic surfaces of cells without causing harm. Recently, researchers at Johns Hopkins University have pioneered a technique to "tattoo" living cells and tissues with flexible arrays of gold nanodots and nanowires.[1][2][3][4][5] This method, based on nanoimprint lithography and a biocompatible hydrogel transfer process, allows for the precise patterning of cells with nanoscale materials that can serve as barcodes, environmental sensors, or components of biohybrid devices.[1][4][5] The process is designed to be non-toxic, avoiding the harsh chemicals, high temperatures, and extreme pressures that are incompatible with living systems.[2][3]

Principle of the Method

The cell tattooing technique is a multi-step process that begins with the creation of a desired nanopattern on a rigid substrate using nanoimprint lithography (NIL).[1][2][6] This pattern, typically made of gold for its biocompatibility and conductivity, is then transferred from the rigid substrate to a flexible, dissolvable hydrogel layer.[6][7] This "temporary tattoo" is then brought into contact with cultured cells. The gold nanopattern is chemically treated to adhere to the cell surface. Finally, the hydrogel backing is dissolved, leaving the gold nano-**tattoo** conforming to the cell's membrane.[1][2] This innovative approach has been successfully used to pattern

mouse embryo fibroblast cells and even ex vivo rat brains, with the cells remaining viable and mobile for extended periods.[\[1\]](#)

Potential Applications

- **Cell Tracking and Identification:** Nanopatterns can act as unique barcodes for individual cells in a population, allowing for long-term tracking and lineage tracing studies.[\[4\]](#)[\[5\]](#)
- **Biosensing:** Gold nanoparticles can be functionalized to detect specific molecules or changes in the cellular microenvironment, turning the tattoo into a localized sensor.[\[1\]](#)
- **Bioelectronics and Bionics:** This technique represents a foundational step toward integrating more complex electronic circuits with living tissues, opening possibilities for smart bionic devices and targeted cell stimulation.[\[1\]](#)[\[3\]](#)
- **Guided Cell Migration:** The physical topography of the nanopatterns has been shown to influence and guide the migration of cells, providing a tool for tissue engineering and wound healing studies.[\[3\]](#)[\[6\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for the nanoscale cell tattooing protocol.

Table 1: Nanopattern Specifications

Parameter	Dimension	Material	Method
Nanodot Diameter	< 300 nm	Gold (Au)	Nanoimprint Lithography
Nanowire Width	< 300 nm	Gold (Au)	Nanoimprint Lithography

Data synthesized from multiple sources describing the technique.[\[2\]](#)[\[7\]](#)

Table 2: Experimental Outcomes

Metric	Observation	Cell Type	Source
Cell Viability	High (cells live and move with tattoos)	Mouse Embryo Fibroblasts	[1]
Adhesion Duration	At least 16 hours	Mouse Embryo Fibroblasts	[1][4]
Pattern Fidelity	High	N/A	[7]

Experimental Protocols

This section details the methodology for applying nanoscale gold tattoos to live cells, based on the work published by Kwok et al. in Nano Letters.[1][4][6][7]

Protocol 1: Fabrication and Transfer of Gold Nano-arrays

This protocol describes the creation of the gold nanopatterns and their transfer to the hydrogel layer.

Materials:

- Silicon wafer
- Polymer for coating (e.g., PMGI)
- Gold (Au) source for deposition
- Nanoimprint lithography (NIL) system
- Glass coverslips
- Cysteamine solution
- Alginate hydrogel solution
- Gelatin solution

Procedure:

- Pattern Fabrication:

1. Coat a silicon wafer with a layer of polymer.
2. Use nanoimprint lithography to create the desired pattern (dots or wires) in the polymer.
3. Deposit a thin film of gold onto the patterned polymer.
4. Dissolve the polymer to release the gold nano-array.
5. Transfer the freed gold nano-array onto a glass coverslip.[\[2\]](#)[\[3\]](#)

- Surface Functionalization:

1. Treat the gold nano-array on the glass with a cysteamine solution to functionalize the surface.[\[6\]](#)[\[7\]](#) This step is crucial for the subsequent transfer to the hydrogel.

- Hydrogel Transfer:

1. Cast a layer of alginate hydrogel on top of the functionalized gold nano-array.[\[6\]](#)
2. Allow the hydrogel to set.
3. Carefully peel the alginate hydrogel layer away from the glass coverslip. The gold nano-array should now be embedded in the hydrogel, creating the "temporary tattoo."[\[2\]](#)[\[6\]](#)
4. Coat the patterned side of the hydrogel with a gelatin solution to promote adhesion to the cells.[\[1\]](#)[\[2\]](#)

Protocol 2: Biotransfer of Nanopatterns to Cultured Cells

Materials:

- Cultured cells (e.g., NIH/3T3 fibroblasts)
- Standard cell culture medium
- Phosphate-Buffered Saline (PBS)

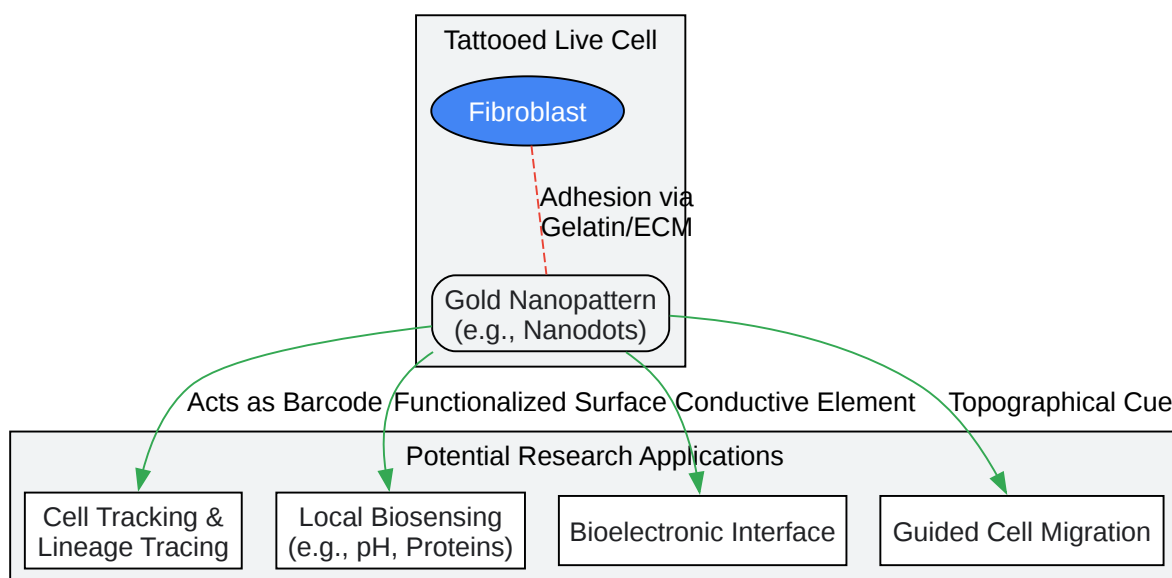
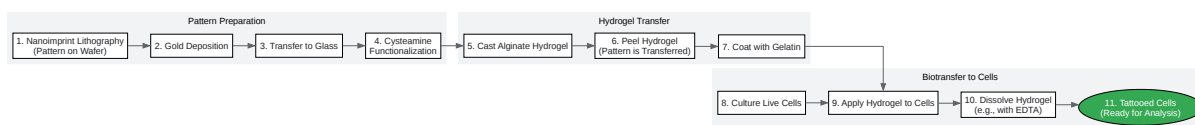
- Hydrogel with gold nano-array (from Protocol 1)
- EDTA solution (e.g., 20 mM) to dissolve the hydrogel[6]

Procedure:

- Cell Culture: Culture the desired cells on a suitable substrate until they reach the desired confluency.
- Application of Tattoo:
 1. Carefully place the gelatin-coated, patterned side of the hydrogel onto the cultured cells.[2]
 2. Allow the gelatin to facilitate bonding between the gold nanopattern and the cell membranes. An overnight incubation can be used.[6]
- Hydrogel Dissolution:
 1. Gently wash the culture with PBS.
 2. Add an EDTA solution to the culture dish to dissolve the alginate hydrogel layer.[1][6]
 3. Incubate for a short period (e.g., ~9 minutes) until the hydrogel is fully dissolved.[6]
 4. Gently rinse the cells again with fresh culture medium to remove any residual hydrogel and EDTA.
- Verification: The cells, now "tattooed" with the gold nanopattern, can be observed using microscopy. The gold patterns should be visible on the cell surfaces.

Visualizations

Experimental Workflow for Nanoscale Cell Tattooing



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References

- 1. sciencealert.com [sciencealert.com]
- 2. photonics.com [photonics.com]
- 3. acs.org [acs.org]
- 4. news-medical.net [news-medical.net]
- 5. insights.globalspec.com [insights.globalspec.com]
- 6. Toward single cell tattoos: Biotransfer printing of lithographic gold nanopatterns on live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
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